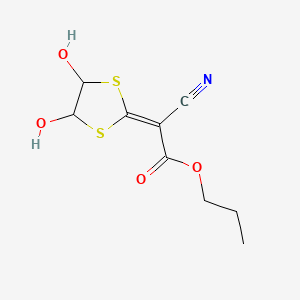
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is an organic compound that features a unique structure with a cyano group, a propyl ester, and a 1,3-dithiolan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate and tungstophosphoric acid . The reaction is usually carried out in a solvent such as petroleum ether or ethanol, and the product is purified through filtration and solvent removal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalysts, as well as optimized reaction conditions, would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: Using reagents such as KMnO₄ or OsO₄.
Reduction: Using reagents like LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles such as RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles such as organolithium and Grignard reagents . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols .
Scientific Research Applications
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano group and dithiolan moiety are believed to play crucial roles in its reactivity and biological effects . These functional groups can interact with enzymes and other proteins, leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane derivatives: Compounds with similar dithiolan structures but different substituents.
Cyanoacetates: Compounds with cyano and ester functional groups but lacking the dithiolan moiety.
Uniqueness
Propyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is unique due to its combination of a cyano group, a propyl ester, and a 1,3-dithiolan-2-ylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89594-26-3 |
|---|---|
Molecular Formula |
C9H11NO4S2 |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
propyl 2-cyano-2-(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate |
InChI |
InChI=1S/C9H11NO4S2/c1-2-3-14-6(11)5(4-10)9-15-7(12)8(13)16-9/h7-8,12-13H,2-3H2,1H3 |
InChI Key |
XOHKIVBMCNFRJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=C1SC(C(S1)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















